molecular formula C11H9N3NaO2+ B570770 Lipase CAS No. 9001-62-1

Lipase

Cat. No.: B570770
CAS No.: 9001-62-1
M. Wt: 238.202
InChI Key: QWZUIMCIEOCSJF-CHHCPSLASA-N
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Description

Lipase, also known as Rhizopus oryzae this compound, is an enzyme produced by the fungus Rhizopus oryzae. This enzyme is widely recognized for its ability to catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. Due to its high specificity and stability, this compound has found extensive applications in various industries, including food, pharmaceuticals, and biodiesel production .

Mechanism of Action

Target of Action

Rizolipase, also known as pancrethis compound this compound, is primarily targeted at dietary fat molecules in the human digestive system . It is an enzyme secreted by the pancreas and is responsible for the hydrolysis of these fat molecules .

Mode of Action

Rizothis compound catalyzes the hydrolysis of triglycerides to monoglycerides, glycerol, and fatty acids . This activity is performed by the hydrolyzation of the esters of fatty acids . The hydrolysis is initiated by the action of cothis compound, which helps to anchor this compound to the lipid-water membrane of the micelle, producing a surface change on this compound .

Biochemical Pathways

Lipases, including Rizothis compound, catalyze the breakdown of ester bonds of triglycerides at the interface between aqueous and oily layers . These enzymes are mostly extracellular and are produced during the fermentation process . They are known for their specificity, which can be categorized into positional, substrate, and stereo-specificity .

Pharmacokinetics

It is known that the enzyme is non-specific and exhibits high activity at ph 6, 40°c with high stability for 30 minutes . The constants Km and Vmax, calculated from the Lineweaver-Burk plot, are 0.3 mg/mL and 208.3 U/mL, respectively .

Result of Action

The primary result of Rizothis compound’s action is the breakdown of dietary fats into simpler components, facilitating their absorption in the digestive system . The enzyme has also been shown to have a role in biodiesel production, demonstrating its ability to form methyl oleate through the esterification of oleic acid and transesterification of olive oil .

Action Environment

The activity of Rizothis compound is influenced by environmental factors such as pH and temperature . It has been observed that monovalent metal ions such as Na+ (1 and 5 mM) and K+ (5 mM) enhance the activity of the this compound . Additionally, the presence of water-miscible organic solvents can lead to the unfolding of the enzyme molecule, exposing the inner hydrophobic residues and causing denaturation at a much faster rate than a pure aqueous system .

Biochemical Analysis

Biochemical Properties

Rizolipase plays a crucial role in biochemical reactions, particularly in the hydrolysis of dietary fats . It interacts with triglycerides, the primary form of dietary fat, breaking them down into monoglycerides and free fatty acids. This enzymatic action is essential for the absorption of fats in the digestive system .

Cellular Effects

Rizothis compound influences cellular function by facilitating the breakdown and absorption of dietary fats. By converting triglycerides into absorbable units, it ensures cells receive the necessary lipids for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Rizothis compound binds to the ester bonds in triglycerides and catalyzes their hydrolysis. This results in the production of monoglycerides and free fatty acids, which can be absorbed by cells. This enzymatic action does not involve enzyme inhibition or activation, but rather the catalytic activity of the enzyme itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rizothis compound are observed as a function of time. The enzyme exhibits stability and maintains its lipolytic activity over time. Long-term effects on cellular function, such as improved fat absorption, have been observed in in vitro and in vivo studies .

Metabolic Pathways

Rizothis compound is involved in the lipid metabolism pathway. It interacts with triglycerides, catalyzing their breakdown into monoglycerides and free fatty acids. This process is essential for the absorption and utilization of dietary fats .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipase is typically produced through microbial fermentation. The fungus Rhizopus oryzae is cultured in a suitable medium, and the enzyme is secreted extracellularly. The fermentation process involves the following steps:

Industrial Production Methods

In industrial settings, this compound production is scaled up using bioreactors. The fermentation process is optimized to maximize enzyme yield. Immobilization techniques, such as adsorption and cross-linking, are employed to enhance enzyme stability and reusability. Chitosan is commonly used as a support material for immobilization .

Chemical Reactions Analysis

Types of Reactions

Lipase primarily catalyzes hydrolysis reactions, breaking down triglycerides into glycerol and free fatty acids. It can also catalyze esterification and transesterification reactions in non-aqueous media .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lipase has a wide range of applications in scientific research:

    Chemistry: Used as a biocatalyst in organic synthesis for the production of esters and other compounds.

    Biology: Employed in studies of lipid metabolism and enzyme kinetics.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for lipid-related disorders.

    Industry: Utilized in the production of biodiesel, detergents, and food additives

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high specificity for 1,3-positions of triglycerides, its stability in organic media, and its ability to function in both aqueous and non-aqueous environments. These properties make it highly versatile and suitable for a wide range of applications .

Properties

IUPAC Name

sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRPHCQLJZXMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3NaO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Rizolipase
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CAS No.

52722-53-9, 9001-62-1, 9014-49-7
Record name NSC87878
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Record name Triacylglycerol lipase
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Record name Lipase, triacylglycerol
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Record name Lipase, triacylglycerol
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Q & A

Q1: What are the advantages of using rizolipase over porcine pancreatic this compound for treating exocrine pancreatic insufficiency (EPI)?

A1: A key advantage of rizothis compound is its stability in the acidic environment of the stomach [, ]. Unlike porcine-derived lipases, which are inactivated by stomach acid and often require enteric coating for protection, rizothis compound's natural acid stability makes it a promising alternative for EPI treatment. Studies have shown that rizothis compound demonstrates higher activity across a broader pH range compared to porcine this compound, even in the presence of bile salts []. This improved stability and activity could lead to better treatment outcomes for EPI patients.

Q2: Has rizothis compound been used in any commercial products for EPI treatment?

A2: Yes, Nortase® is a commercially available medication in Germany that utilizes rizothis compound for EPI treatment []. It contains a mixture of digestive enzymes, including rizothis compound, derived from fungal sources through biotechnology.

Q3: Are there any ongoing research efforts focused on identifying even more effective lipases for EPI treatment?

A3: Absolutely. Researchers are constantly exploring novel enzymes with enhanced activity and stability for improved EPI therapies. For example, a recent study investigated three new ciliate lipases (CL-120, CL-130, and CL-230) derived from Tetrahymena thermophila []. These ciliate lipases demonstrated significantly higher activity (up to 220-fold) compared to commercially available porcine and fungal enzyme preparations, including Nortase, across a wide pH range and in the presence of bile salts. Further research and development of these ciliate lipases could potentially lead to even more effective EPI treatments in the future.

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